Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It has been suggested that this compound may interact with its targets through covalent bonding, given the presence of reactive functional groups in its structure .
Pharmacokinetics
Given its molecular weight and structure, it is likely to have good bioavailability .
Preparation Methods
The synthesis of Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has a similar core structure but lacks the ester and amide functional groups.
2-[(5-{[(methylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: This derivative has a methyl group instead of a butyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-(butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-3-5-6-12-9(17)13-10-14-15-11(20-10)19-7-8(16)18-4-2/h3-7H2,1-2H3,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTXOCGOMHNWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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